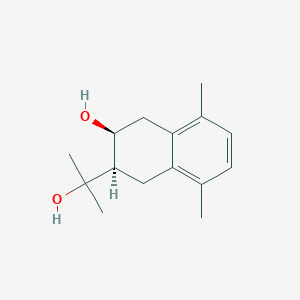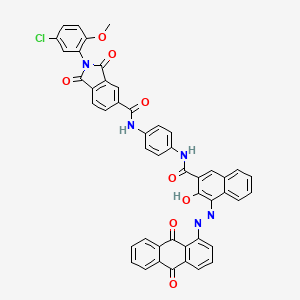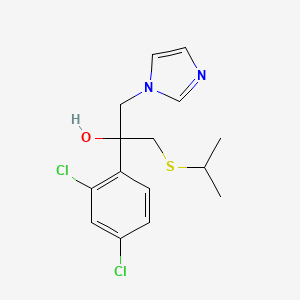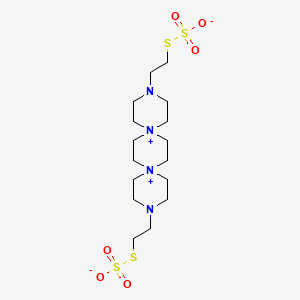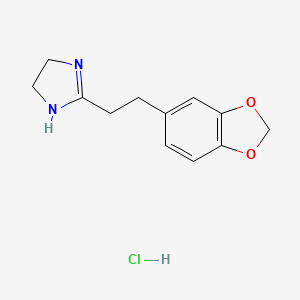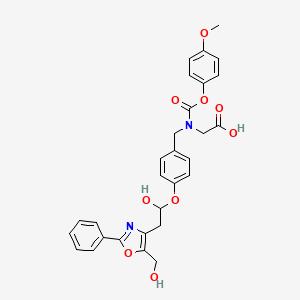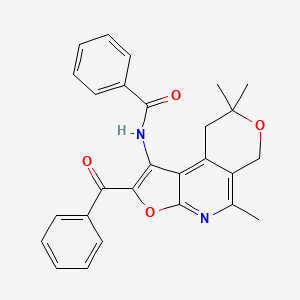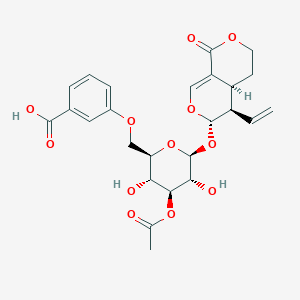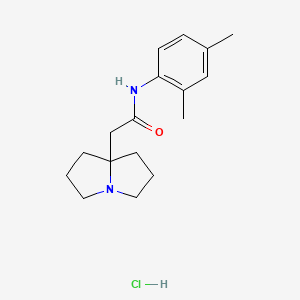
N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide is a synthetic compound belonging to the class of indazole-based synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide typically involves several key steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluoropentyl Chain: The 5-fluoropentyl chain is introduced via nucleophilic substitution reactions, often using fluorinated alkyl halides.
Carbamoylation: The carbamoyl group is introduced through reactions with isocyanates or carbamoyl chlorides.
Final Coupling: The phenylethyl group is attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core or the phenylethyl group.
Reduction: Reduction reactions can target the carbamoyl group or the indazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoropentyl chain or the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenated reagents for nucleophilic substitution, or electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indazole ring or phenylethyl group.
Reduction: Reduced forms of the carbamoyl group or indazole ring.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors (CB1 and CB2) in the human body.
Medicine: Investigated for potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotective effects.
Industry: Utilized in the development of new synthetic cannabinoids for research purposes.
Mécanisme D'action
The compound exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it modulates various signaling pathways, leading to effects such as altered neurotransmitter release, changes in cellular activity, and modulation of immune responses. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-carbamoyl-2-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide
- N-(1-carbamoyl-2-phenylethyl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide
- N-(1-carbamoyl-2-phenylethyl)-1-(3-fluoropropyl)-1H-indazole-3-carboxamide
Uniqueness
N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide is unique due to the presence of the 5-fluoropentyl chain, which can significantly influence its binding affinity and selectivity for cannabinoid receptors. This structural feature may result in distinct pharmacological profiles compared to other similar compounds, making it a valuable subject for research.
Propriétés
Numéro CAS |
2205029-76-9 |
|---|---|
Formule moléculaire |
C22H25FN4O2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c23-13-7-2-8-14-27-19-12-6-5-11-17(19)20(26-27)22(29)25-18(21(24)28)15-16-9-3-1-4-10-16/h1,3-6,9-12,18H,2,7-8,13-15H2,(H2,24,28)(H,25,29) |
Clé InChI |
OJTAHWMZBJRSIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone](/img/structure/B12766212.png)

